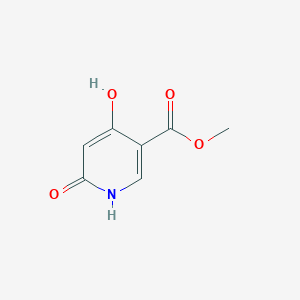

Methyl 4,6-dihydroxynicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIXOKHFULWNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716051 | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79398-27-9 | |

| Record name | 79398-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dihydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4,6-dihydroxynicotinate basic properties

An In-depth Technical Guide to Methyl 4,6-dihydroxynicotinate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this molecule, grounding all claims in authoritative data.

Introduction and Molecular Overview

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by a pyridine ring substituted with two hydroxyl groups at positions 4 and 6, and a methyl ester at position 3.[1] Its structural framework makes it an intriguing building block in organic synthesis and a candidate for biological screening.[1] The presence of multiple functional groups—hydroxyls, a methyl ester, and a nitrogen-containing aromatic ring—imparts a unique chemical personality to the molecule, suggesting a rich and varied reactivity.

A critical feature of this molecule is its existence in tautomeric forms. The "dihydroxy" nomenclature represents one possible form, while keto-enol tautomerism allows for the existence of more stable oxo-hydroxy isomers. Specifically, it can be referred to as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, indicating a ketone group at the 4-position and a hydroxyl group at the 6-position.[2][3] This equilibrium is fundamental to understanding its reactivity and spectral properties.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [2] |

| CAS Number | 79398-27-9 | [1][2][3] |

| Appearance | Solid, Powder | [1][3] |

| Purity | ≥98% | [1][2] |

| Synonyms | methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | [2][3] |

| Topological Polar Surface Area (TPSA) | 79.65 Ų | [2] |

| LogP (calculated) | 0.2794 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectral Signature and Structural Elucidation

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A singlet for the methyl ester protons (-OCH₃) would likely appear around 3.7-3.9 ppm. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns dependent on the dominant tautomeric form. The hydroxyl protons (-OH) would typically appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the ester carbonyl carbon around 165-175 ppm and another signal for the ring carbonyl in the keto tautomer. The carbons of the pyridine ring would resonate in the 100-160 ppm range. The methyl carbon of the ester group would produce a signal at approximately 50-55 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. Key absorptions would include:

-

A broad band in the 3200–3500 cm⁻¹ region, characteristic of O-H stretching in the hydroxyl groups.[4]

-

A strong, sharp peak around 1700-1740 cm⁻¹, corresponding to the C=O stretch of the methyl ester.[4][5]

-

Additional C=O stretching bands if the keto tautomer is present.

-

Absorptions in the 1500–1650 cm⁻¹ range due to C=C and C=N stretching within the pyridine ring.[5]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the molecular formula. The molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the exact mass of C₇H₈NO₄⁺.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

This compound can be synthesized via a standard esterification reaction from its corresponding carboxylic acid, 4,6-dihydroxynicotinic acid. The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and common method for this transformation.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes an excess of methanol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Setup : To a solution of 4,6-dihydroxynicotinic acid (1 equivalent) in methanol (serving as both solvent and reactant), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise at room temperature.

-

Heating : Stir the reaction mixture under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Quenching and Neutralization : After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[6] The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction : Extract the aqueous solution multiple times with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Chemical Reactivity

The reactivity of this compound is governed by its functional groups. The ester is susceptible to hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. The hydroxyl groups can undergo O-alkylation or O-acylation. The pyridine ring itself can be subject to various transformations, although the electron-donating hydroxyl groups influence its reactivity profile.

Role in Drug Discovery and Development

Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, exhibiting a wide range of biological activities, including antinociceptive and anti-inflammatory properties.[7] While specific biological data for this compound is limited, its structural motifs are present in many bioactive molecules.

-

Scaffold for Synthesis : As a functionalized pyridine, it serves as a valuable building block for the synthesis of more complex molecules. For instance, related compounds like Methyl 6-methylnicotinate are key intermediates in synthesizing biologically active nicotine analogs for agrochemical and pharmaceutical research.[8]

-

The "Magic Methyl" Effect : The inclusion of a methyl group, in this case as a methyl ester, is a common strategy in drug design often referred to as the "magic methyl" effect.[9] This small functional group can profoundly modulate a molecule's physicochemical properties, including solubility, lipophilicity (LogP), and metabolic stability.[9][10] By converting a carboxylic acid to a methyl ester, researchers can improve membrane permeability and alter pharmacokinetic profiles, potentially enhancing a compound's therapeutic efficacy.

-

Potential Bioactivity : Given its structure, the compound could be explored for antioxidant or anti-inflammatory properties.[1] The presence of phenolic hydroxyl groups suggests a potential for radical scavenging activity, a property seen in many coumarin derivatives which also contain hydroxylated ring systems.[11] Furthermore, various nicotinic acid derivatives have been investigated for antibacterial and other biological activities.[12]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. Its key characteristics—notably its tautomeric nature, defined physicochemical properties, and the strategic presence of a methyl ester—make it a versatile tool for researchers. Further investigation into its biological activities is warranted and could unveil novel applications in drug development, leveraging the established therapeutic potential of the nicotinic acid scaffold.

References

-

Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad - IndiaMART . IndiaMART. Available at: [Link]

-

Table of Contents - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem - NIH . PubChem. Available at: [Link]

-

(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate . ResearchGate. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC . National Center for Biotechnology Information. Available at: [Link]

-

[Application of methyl in drug design] - PubMed . PubMed. Available at: [Link]

-

4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry - YouTube . YouTube. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI . MDPI. Available at: [Link]

-

Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed . PubMed. Available at: [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dihydroxynicotinate (CAS No. 79398-27-9) is a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a dihydroxypyridine core and a methyl ester, presents a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on the Guareschi-Thorpe reaction, predicted spectroscopic data for characterization, insights into its chemical reactivity, and a discussion of its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.

Introduction

This compound is a heterocyclic compound belonging to the pyridine family. The pyridine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of hydroxyl groups and a methyl ester on the pyridine core of this compound imparts a unique combination of chemical properties, making it a valuable building block for the synthesis of more complex molecular architectures. Its potential for tautomerism between the dihydroxy and oxo-hydroxy forms further adds to its chemical versatility. This guide will delve into the technical details necessary for its synthesis, characterization, and application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79398-27-9 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥98% | [1] |

| Synonyms | Methyl 4,6-dihydroxypyridine-3-carboxylate, methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate |

Synthesis of this compound

The synthesis of polysubstituted pyridines can be achieved through various multicomponent reactions. For this compound, a plausible and efficient method is a modification of the Guareschi-Thorpe pyridine synthesis . This reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[3][4]

Reaction Principle

The Guareschi-Thorpe reaction is a powerful tool for the construction of substituted pyridone rings.[5] The reaction proceeds through a series of condensation and cyclization steps to afford the desired heterocyclic core. In this proposed synthesis, methyl acetoacetate serves as the β-ketoester, and cyanoacetamide provides the nitrogen atom and the remaining carbons for the pyridine ring.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This is a proposed protocol based on established Guareschi-Thorpe reaction principles. Optimization may be required.

Materials:

-

Methyl acetoacetate

-

Cyanoacetamide

-

Piperidine (or another suitable base)

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification, if necessary)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add methyl acetoacetate (1.0 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a white crystalline solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl ester. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the hydroxyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | H-2 (proton between N and C=O) |

| ~6.0-6.2 | Singlet | 1H | H-5 (proton between the two hydroxyl groups) |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ (methyl ester) |

| Broad signal | Singlet | 2H | -OH (hydroxyl protons, may exchange with D₂O) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (ester carbonyl) |

| ~160-165 | C-4, C-6 (carbons bearing hydroxyl groups) |

| ~145-150 | C-2 (carbon adjacent to nitrogen) |

| ~105-110 | C-3 (carbon bearing the ester group) |

| ~95-100 | C-5 (carbon between the hydroxyl groups) |

| ~50-55 | -OCH₃ (methyl ester carbon) |

Predicted IR Spectrum

The infrared spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3200-3500 (broad) | O-H stretch (hydroxyl groups, hydrogen-bonded) |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, methyl group) |

| 1680-1720 | C=O stretch (ester carbonyl) |

| 1600-1650 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group from the ester and cleavage of the pyridine ring.

-

Molecular Ion (M⁺): m/z = 169

-

Key Fragments: m/z = 138 ([M-OCH₃]⁺), and other fragments corresponding to the breakdown of the dihydroxypyridine ring.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the dihydroxypyridine ring and the methyl ester.

Tautomerism

The 4,6-dihydroxypyridine core can exist in tautomeric equilibrium with its corresponding pyridone forms (4-hydroxy-6-oxo and 6-hydroxy-4-oxo). This equilibrium is influenced by the solvent and pH. This tautomerism is a critical consideration in its reactivity and biological activity.

Caption: Tautomeric forms of the dihydroxypyridine ring.

Reactions of the Hydroxyl Groups

The hydroxyl groups can undergo typical reactions of phenolic hydroxyls, including:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to form esters.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the dihydroxypyridine ring makes it susceptible to electrophilic attack, although the conditions need to be carefully controlled to avoid side reactions.

Reactions of the Methyl Ester

The methyl ester group can be readily modified:

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) will yield the corresponding carboxylic acid, 4,6-dihydroxynicotinic acid.

-

Amidation: Reaction with amines can produce a variety of amides, which is a common strategy in drug design to modulate solubility and biological activity.[8][9]

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active compounds. Therefore, it serves as a valuable starting material and scaffold for the synthesis of novel therapeutic agents.

As a Pharmaceutical Intermediate

The pyridine-3-carboxylate core is a common feature in many pharmaceuticals.[10] this compound can be used as an intermediate in the multi-step synthesis of more complex drug candidates.[11] Its functional groups allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Biological Activities

Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8][12] The dihydroxy substitution pattern on the pyridine ring is also of interest, as hydroxylated aromatic systems are often associated with antioxidant properties. Further research is warranted to explore the potential of this compound and its derivatives in these areas.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related dihydroxypyridine compounds, the following guidelines are recommended:[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[15]

GHS Hazard Classifications for related hydroxypyridine carboxylic acids:

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, predicted spectroscopic data for its characterization, and an exploration of its reactivity and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic value.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydroxypyridine, 98%. Retrieved from [Link]

-

IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

-

Mohammed, Y. H., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Retrieved from [Link]

-

Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

EAST CHEMSOURCES LIMITED. (n.d.). This compound (from factory East). Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

LookChem. (n.d.). 2-Hydroxypyridine-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

-

Lee, J., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. Retrieved from [Link]

-

Dutta, S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

-

Singh, V., et al. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Retrieved from [Link]

-

Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

-

Drugfuture. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

-

Shishkina, G. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

Alizadeh, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. Guareschi-Thorpe Condensation [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijrcs.org [ijrcs.org]

- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes | Semantic Scholar [semanticscholar.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 6-ヒドロキシピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

Methyl 4,6-dihydroxynicotinate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methyl 4,6-dihydroxynicotinate

Abstract

This compound (MDHN) is a heterocyclic compound derived from nicotinic acid (Vitamin B3).[1] Its structure, characterized by a pyridine ring bearing both hydroxyl and methyl ester functional groups, presents a fascinating case of tautomerism, which dictates its chemical behavior and potential biological activity. This guide provides a comprehensive analysis of the molecular structure of MDHN, including its physicochemical properties, a validated synthesis protocol, and a detailed predictive analysis of its spectroscopic signatures. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a core reference for utilizing MDHN in scientific discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a solid powder at room temperature, typically supplied with a purity of 98% or higher.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79398-27-9 | [1][2][3] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Physical Form | Powder / Solid | [1][3] |

| Purity | ≥98% | [2] |

| Synonyms | methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate; 4,6-Dihydroxynicotinic acid methyl ester | [2][3] |

The Central Structural Feature: Pyridinone-Pyridinol Tautomerism

The defining characteristic of MDHN's molecular structure is its existence as a mixture of tautomers. Hydroxypyridines, particularly those with hydroxyl groups at the 4- and 6- (or 2-) positions, readily interconvert between hydroxy (enol) and oxo (keto) forms.[4] This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds.[5][6]

For MDHN, three primary tautomeric forms are in equilibrium. The prevalence of each tautomer is influenced by factors such as solvent polarity, pH, and temperature.[6][7] The common synonym, "methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate," strongly indicates that the pyridinone forms (Tautomers B and C) are significant contributors to the overall equilibrium, as the keto form is often more stable in pyridone systems.[2]

Caption: Tautomeric equilibrium of this compound.

Synthesis Protocol: Esterification of 4,6-Dihydroxynicotinic Acid

While numerous methods exist for the synthesis of nicotinic acid derivatives, a reliable and scalable approach to MDHN is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid.[8][9][10] This method is chosen for its straightforward execution, use of common laboratory reagents, and high potential yield.

Causality of Experimental Design:

-

Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.[10]

-

Methanol as Solvent and Reagent: Using methanol in large excess serves both as the nucleophile and the reaction solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe (typically several hours).[11]

-

Neutralization and Extraction: Post-reaction, the acidic mixture is neutralized with a weak base like sodium bicarbonate. This deprotonates any remaining acid and the product, allowing for its extraction into an organic solvent. Chloroform or dichloromethane are effective for this purpose.[10]

-

Purification: Column chromatography is the standard for purifying the final product, effectively separating the desired ester from unreacted starting material and any side products.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol).

-

Reaction Initiation: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Thermal Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). Stir until gas evolution ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the isolated white powder using NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization: A Predictive Analysis

Definitive characterization of MDHN's molecular structure relies on a combination of spectroscopic techniques. The presence of multiple tautomers will manifest as averaged signals or distinct sets of peaks, depending on the rate of interconversion and the timescale of the analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the precise connectivity and environment of atoms. The spectrum will likely reflect a weighted average of the dominant tautomeric forms.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Ring CH | 8.0 - 9.0 | Singlet / Doublet | H2 or H5 proton on the pyridine ring |

| Ring CH | 6.0 - 7.0 | Singlet / Doublet | H5 or H2 proton on the pyridine ring |

| -OCH₃ | 3.8 - 4.0 | Singlet | Methyl ester protons |

| -OH / -NH | 5.0 - 12.0 | Broad Singlet | Exchangeable hydroxyl/amide protons |

Rationale: The chemical shifts are estimated based on data for methyl nicotinate and related substituted pyridines.[10][12][13] The downfield shifts of ring protons are due to the electron-withdrawing nature of the nitrogen atom and carbonyl groups. The broadness of the OH/NH signal is due to chemical exchange and hydrogen bonding.

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | 165 - 175 | Ester and/or Keto carbonyl carbon |

| C-O | 150 - 165 | C4/C6 carbons attached to oxygen |

| Ring C | 100 - 150 | Other sp² carbons of the pyridine ring |

| -OCH₃ | 50 - 55 | Methyl ester carbon |

Rationale: The carbonyl carbons of the ester and potential keto tautomers are expected to be the most downfield.[12] Carbons attached directly to electronegative oxygen atoms will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups and can provide strong evidence for the presence of different tautomers.[14][15]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| O-H / N-H stretch | 3200 - 3500 (broad) | Confirms presence of hydroxyl and/or N-H groups (from keto tautomer).[16] |

| C-H stretch | 2950 - 3100 | Aromatic and aliphatic C-H bonds. |

| C=O stretch (ester) | 1710 - 1740 (sharp) | Characteristic of the methyl ester group.[17][18] |

| C=O stretch (keto) | 1650 - 1680 (strong) | Strong evidence for the presence of the pyridinone tautomers. |

| C=C / C=N stretch | 1550 - 1650 | Aromatic ring vibrations. |

Rationale: The most diagnostic feature would be the observation of two distinct carbonyl peaks: a higher frequency peak for the ester and a lower frequency, conjugated peak for the keto form of the pyridinone tautomer.[14] The broadness of the O-H/N-H band is indicative of extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers clues to the structure through fragmentation patterns.

-

Molecular Ion Peak: The primary confirmation will be the molecular ion peak corresponding to the molecular weight of 169.13. In high-resolution MS (HRMS), this would appear at m/z 169.0375 for C₇H₇NO₄.

-

Common Ionization Modes:

-

Key Fragmentation Pathway: A characteristic fragmentation would be the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment ion at m/z 138.

Applications in Research and Drug Development

As a derivative of nicotinic acid, this compound is a valuable building block for the synthesis of more complex molecules.[1][] The nicotinic acid scaffold is present in numerous pharmacologically active compounds, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[21][22] Furthermore, the dihydropyridine core, which is structurally represented in the tautomeric forms of MDHN, is a well-established pharmacophore in drugs targeting calcium channels.[23][24] The unique electronic and hydrogen-bonding capabilities conferred by the dual hydroxyl/oxo groups make MDHN an attractive starting point for library synthesis and lead optimization campaigns in drug discovery.

Conclusion

The molecular structure of this compound is more complex than its simple 2D representation suggests. Its essence is captured by the dynamic equilibrium between its dihydroxy and hydroxypyridinone tautomers. This structural duality governs its chemical reactivity, spectroscopic properties, and potential as a precursor in medicinal chemistry. A thorough understanding of this tautomerism, validated through the spectroscopic methods outlined in this guide, is critical for any researcher aiming to exploit the full potential of this versatile chemical entity.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

-

Various Authors. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. Available at: [Link]

-

Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

-

IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Available at: [Link]

-

Li, Y. F., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PMC - NIH. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

PubChem - NIH. (n.d.). Methyl Nicotinate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Available at: [Link]

-

Anbazhagan, M., et al. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. PubMed. Available at: [Link]

-

ResearchGate. (2016). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

-

PubMed. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Available at: [Link]

-

Author Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

-

NIST WebBook. (n.d.). 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is Tautomerism In Organic Chemistry? YouTube. Available at: [Link]

-

Mega Lecture. (2019). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. YouTube. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

Tchekalarova, J. D., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal. Available at: [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. rsc.org [rsc.org]

- 13. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 19. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 4,6-dihydroxynicotinate: Navigating Biocatalytic and Chemical Pathways from Nicotinic Acid

Abstract

Methyl 4,6-dihydroxynicotinate, a pyridine derivative of significant interest in medicinal chemistry and materials science, presents a notable synthetic challenge.[1] This technical guide provides an in-depth exploration of viable synthesis pathways starting from the readily available precursor, nicotinic acid (Vitamin B3). Direct chemical hydroxylation of the pyridine ring of nicotinic acid at the 4- and 6-positions is chemically arduous due to the ring's electron-deficient nature. Therefore, this whitepaper details a more practical, multi-step approach. We first explore a well-documented biocatalytic route for the initial functionalization of nicotinic acid to 6-hydroxynicotinic acid, a key intermediate.[2][3] Subsequently, we present a robust de novo chemical synthesis strategy to construct the 4,6-dihydroxypyridine core, circumventing the challenges of direct oxidation. The final, crucial step of esterification to yield the target molecule is detailed with a comprehensive, field-proven protocol. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for the successful synthesis of this compound.

Introduction: The Synthetic Challenge of Pyridine Hydroxylation

Nicotinic acid is an inexpensive and abundant starting material, making it an attractive precursor for the synthesis of more complex pyridine derivatives.[4] However, the pyridine ring is electronically analogous to a nitrobenzene ring—it is electron-deficient and thus highly resistant to electrophilic substitution reactions like direct hydroxylation. While numerous methods exist for synthesizing substituted pyridines, the direct and regioselective introduction of multiple hydroxyl groups onto an existing nicotinic acid framework remains a formidable obstacle in conventional organic chemistry.[5]

This guide, therefore, dissects the synthesis of this compound into a logical, three-stage process. It is crucial to note that the target molecule exists in tautomeric equilibrium with its pyridone form, 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester, a factor that influences its reactivity and characterization.[6][7]

The overall synthetic strategy is visualized below, contrasting the challenging direct route with the more feasible multi-step pathways discussed herein.

Caption: Overview of synthetic strategies from nicotinic acid.

Pathway A: Biocatalytic Hydroxylation of Nicotinic Acid

The initial functionalization of nicotinic acid can be efficiently and selectively achieved at the 6-position through enzymatic hydroxylation. This biocatalytic approach offers a green and highly specific alternative to harsh chemical oxidants.

Mechanism and Rationale

Microorganisms from genera such as Pseudomonas, Bacillus, and Achromobacter produce enzymes known as nicotinic acid hydroxylases.[2] These are complex metalloenzymes, often containing flavin cofactors, iron, and molybdenum, that catalyze the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid.[3] The reaction utilizes water as the source of the oxygen atom, with molecular oxygen acting as the terminal electron acceptor.[8] This process is typically conducted under mild aerobic conditions, at physiological temperatures and pH, which preserves the integrity of the molecular structure and avoids unwanted byproducts.[2][9]

Further enzymatic hydroxylation of the resulting 6-hydroxynicotinic acid has been shown to yield 2,6-dihydroxynicotinic acid or, after decarboxylation, 2,5-dihydroxypyridine.[3][10] However, a direct enzymatic route to the 4,6-dihydroxy isomer is not well-established in current literature, making this pathway incomplete for reaching the final target. Nevertheless, the production of 6-hydroxynicotinic acid is a robust and scalable first step.

Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid

This protocol is adapted from established procedures utilizing whole-cell biocatalysis.[2][11]

Step 1: Biomass Cultivation

-

Prepare a sterile culture medium containing a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and essential minerals.

-

Inoculate the medium with a culture of Achromobacter xylosoxydans or Pseudomonas putida.

-

Incubate the culture for 24-48 hours at 30-35°C with aeration and agitation to generate sufficient biomass.

Step 2: Biotransformation (Hydroxylation)

-

Prepare an aqueous reaction buffer (e.g., phosphate buffer) and adjust the pH to approximately 7.0.

-

Add nicotinic acid to the buffer to create a solution with a concentration between 1 g/L and 10 g/L. The concentration must be carefully controlled to prevent substrate inhibition and further degradation of the product.[2][11]

-

Introduce the cultivated biomass (cells) into the nicotinic acid solution.

-

Maintain the reaction mixture at 30-35°C under constant aeration and stirring for 12-24 hours.

-

Monitor the conversion of nicotinic acid and the formation of 6-hydroxynicotinic acid using High-Performance Liquid Chromatography (HPLC).

Step 3: Product Isolation

-

Once the reaction reaches completion, separate the biomass from the reaction broth by centrifugation or microfiltration.

-

Acidify the clear supernatant to a pH of approximately 3-4 with a strong acid (e.g., HCl).

-

The product, 6-hydroxynicotinic acid, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value/Condition | Rationale |

| Microorganism | Achromobacter xylosoxydans | Known to produce high-activity nicotinic acid hydroxylase.[2] |

| Temperature | 30-35 °C | Optimal range for enzyme activity and cell viability.[2] |

| pH | 6.0 - 8.0 | Maintains the stability and catalytic efficiency of the hydroxylase.[2] |

| Substrate Conc. | 1-10 g/L | Balances reaction rate against potential substrate/product inhibition.[11] |

| Reaction Time | 12-24 hours | Typical duration to achieve high conversion rates. |

| Expected Yield | >90% | The enzymatic process is highly efficient.[9] |

| Table 1. Key parameters for the enzymatic hydroxylation of nicotinic acid. |

Pathway B: De Novo Chemical Synthesis and Esterification

Given the limitations of functionalizing the pre-formed nicotinic acid ring at the 4-position, a more reliable strategy is the de novo construction of the 4,6-dihydroxynicotinate ring system from acyclic precursors, followed by esterification.

Step 1: Synthesis of 4,6-Dihydroxynicotinic Acid

This approach builds the target heterocyclic core through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. A validated method involves the reaction of an enamine-activated dicarbonyl compound with a suitable partner that closes the ring. A plausible route is outlined below, based on established principles for constructing substituted pyridones.[6]

Caption: A plausible de novo synthesis pathway for the core ring structure.

Experimental Protocol: Synthesis of 4,6-Dihydroxynicotinic Acid

-

Preparation of Diethyl 2-(ethoxymethylene)malonate: In a round-bottom flask, combine diethyl malonate and triethyl orthoformate. Add a catalytic amount of acetic anhydride. Heat the mixture under reflux for 2-3 hours. Remove the ethanol and excess reagents by distillation under reduced pressure to yield the intermediate.

-

Cyclization with Cyanoacetamide: Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add cyanoacetamide and stir until fully dissolved.

-

Add the diethyl 2-(ethoxymethylene)malonate intermediate dropwise to the sodium ethoxide/cyanoacetamide solution at room temperature.

-

Heat the resulting mixture to reflux for 4-6 hours. A precipitate will form.

-

Cool the reaction mixture and collect the solid precipitate by filtration.

-

Hydrolysis: Suspend the collected solid in a solution of concentrated hydrochloric acid or sodium hydroxide. Heat the suspension under reflux for 8-12 hours to hydrolyze the cyano and ester groups to carboxylic acids, followed by decarboxylation of the nascent 6-carboxy group.

-

Cool the solution and carefully neutralize with acid or base to precipitate the 4,6-dihydroxynicotinic acid.

-

Filter the product, wash with cold water and ethanol, and dry. The product is a white to off-white crystalline solid.[7]

Step 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid group to a methyl ester via Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[12][13]

Mechanism Rationale The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed. Subsequent proton transfers allow for the elimination of a water molecule, a good leaving group, to form a protonated ester.[14] Deprotonation of this species by a weak base (like water or another molecule of methanol) regenerates the acid catalyst and yields the final ester product. The reaction is an equilibrium, so using a large excess of methanol helps drive the reaction toward the product side.[13]

Caption: Fischer esterification of the intermediate acid to the final product.

Experimental Protocol: Fischer Esterification

-

To a flame-dried round-bottom flask equipped with a reflux condenser, add 4,6-dihydroxynicotinic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-30 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise while stirring and cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain a pure powder.[15]

| Parameter | Reagent/Condition | Rationale |

| Alcohol | Anhydrous Methanol (excess) | Acts as both reactant and solvent; excess drives equilibrium forward.[13] |

| Catalyst | Conc. Sulfuric Acid (H₂SO₄) | Protonates the carbonyl, activating it for nucleophilic attack.[12] |

| Temperature | Reflux (~65 °C) | Increases reaction rate to achieve equilibrium faster. |

| Reaction Time | 8-16 hours | Sufficient time for the equilibrium to be established.[15] |

| Workup | NaHCO₃ (aq) wash | Neutralizes the acid catalyst to stop the reaction and aid isolation.[16] |

| Purification | Column Chromatography | Separates the polar product from non-polar impurities and starting material.[15] |

| Table 2. Optimized parameters for the Fischer esterification protocol. |

Conclusion

The synthesis of this compound from nicotinic acid is not a direct transformation but a multi-step process requiring a strategic blend of biocatalysis and classical organic chemistry. While the enzymatic hydroxylation of nicotinic acid provides an elegant and efficient entry point to 6-hydroxynicotinic acid, further functionalization at the 4-position is challenging. A more pragmatic and robust approach involves the de novo synthesis of the 4,6-dihydroxynicotinic acid core from acyclic precursors, followed by a standard Fischer esterification. The protocols and rationale detailed in this guide provide researchers with a comprehensive framework for producing this valuable pyridine derivative, emphasizing both mechanistic understanding and practical execution.

References

- Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.

-

Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751–756. Retrieved from [Link]

-

Hirschberg, R., & Ensign, J. C. (1971). Oxidation of nicotinic acid by a Bacillus species: source of oxygen atoms for the hydroxylation of nicotinic acid and 6-hydroxynicotinic acid. Journal of Bacteriology, 108(2), 757–759. Retrieved from [Link]

-

Valley, M. P., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(12), 1655–1666. Retrieved from [Link]

-

Hydroxylation Of Nicotinic Acid Research Articles. (n.d.). R Discovery. Retrieved from [Link]

-

Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. Retrieved from [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

-

Methyl 4 6 Dihydroxynicotinate. (n.d.). IndiaMART. Retrieved from [Link]

-

Gackowski, M., & Wróblewska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. Retrieved from [Link]

-

Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Method for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.

- Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

-

Esterification. (2022, April 6). Sciencemadness Wiki. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 5466-62-6: 4,6-Dihydroxynicotinic acid | CymitQuimica [cymitquimica.com]

- 8. Oxidation of nicotinic acid by a Bacillus species: source of oxygen atoms for the hydroxylation of nicotinic acid and 6-hydroxynicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 14. youtube.com [youtube.com]

- 15. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Potential biological activity of Methyl 4,6-dihydroxynicotinate

An In-Depth Technical Guide Topic: Potential Biological Activity of Methyl 4,6-dihydroxynicotinate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of nicotinic acid (Vitamin B3), represents a compelling yet underexplored molecule in medicinal chemistry. While direct biological data on this specific compound is sparse, its structural framework, featuring a dihydroxylated pyridine ring, suggests significant therapeutic potential. Nicotinic acid and its derivatives are privileged scaffolds known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The presence of hydroxyl groups at the 4 and 6 positions is a key structural alert, often associated with radical scavenging capabilities and the ability to interact with enzyme active sites through hydrogen bonding or metal chelation. This guide synthesizes information from analogous structures to build a robust hypothesis for the potential bioactivities of this compound. We will explore its potential as an anti-inflammatory, antioxidant, and cytotoxic agent, providing detailed mechanistic hypotheses and validated experimental protocols for its investigation. This document serves as a foundational roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound

Chemical Identity and Properties

This compound is an organic compound derived from nicotinic acid.[1] Its core structure is a pyridine ring, functionalized with a methyl ester at position 3 and two hydroxyl groups at positions 4 and 6. This arrangement of functional groups imparts specific chemical characteristics that are foundational to its predicted biological activities.

| Property | Value | Source |

| IUPAC Name | methyl 4,6-dihydroxypyridine-3-carboxylate | [2] |

| Synonyms | Methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate | [2][3] |

| CAS Number | 79398-27-9 | [1][3] |

| Molecular Formula | C₇H₇NO₄ | [1][3] |

| Molecular Weight | 169.13 g/mol | [3] |

| Physical Form | Powder/Solid | [1][2] |

| Purity | ≥98% (Commercially available) | [3] |

The Nicotinate Scaffold: A Privileged Structure in Medicinal Chemistry

Nicotinic acid and its derivatives are cornerstones in drug discovery, serving as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and participating in numerous metabolic processes.[4][5] The pyridine ring is a versatile pharmacophore found in numerous approved drugs. Derivatives of nicotinic acid have been successfully developed and investigated as anti-inflammatory, analgesic, and enzyme-inhibiting agents.[6][7][8] This history of therapeutic success provides a strong rationale for investigating novel, functionalized nicotinate esters like this compound.

Rationale for Investigation: Structural Alerts and Predicted Activity

The therapeutic potential of a molecule is often predicted from its "structural alerts"—functional groups or motifs known to confer biological activity. This compound possesses two key features:

-

The Nicotinate Core: As discussed, this scaffold is a proven pharmacophore. Its derivatives have shown potent inhibitory activity against key enzymes like cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][8]

-

Dihydroxy Substitution: The presence of two hydroxyl groups on the aromatic ring is highly significant. This motif is found in many natural and synthetic compounds with potent antioxidant and anti-inflammatory properties. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals and can chelate metal ions within the active sites of enzymes like tyrosinase, a key enzyme in melanin biosynthesis.[9][10][11]

Based on these features, we hypothesize that this compound possesses significant potential in three primary therapeutic areas: inflammation, oxidative stress, and oncology.

Potential Biological Activities & Mechanistic Hypotheses

Anti-inflammatory Activity

Hypothesis: this compound may act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory cascade.

Causality: The production of pro-inflammatory prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and serves homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[6] Other nicotinate derivatives have demonstrated potent and selective COX-2 inhibitory activity.[6] The hydroxyl groups and the overall electronic structure of this compound could facilitate favorable interactions with the active site of the COX-2 enzyme, disrupting its catalytic activity.

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Antioxidant and Tyrosinase Inhibitory Activity

Hypothesis: The dihydroxy moiety enables this compound to function as a potent antioxidant by scavenging reactive oxygen species (ROS) and as a tyrosinase inhibitor by chelating copper ions in the enzyme's active site.

Causality: Oxidative stress, caused by an imbalance of ROS, contributes to cellular damage and various pathologies. Compounds with dihydroxy-substituted aromatic rings are excellent radical scavengers. Furthermore, tyrosinase is a copper-containing enzyme essential for melanin production. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Nicotinic acid derivatives, particularly hydroxamates, are known tyrosinase inhibitors, with some being more potent than the benchmark kojic acid.[9][10] The 4,6-dihydroxy arrangement on the pyridine ring is structurally analogous to other known tyrosinase inhibitors and suggests a high potential for this activity.

Caption: A streamlined workflow for initial in vitro anticancer screening.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified. [12]* Methodology:

-

Seed selected cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates and allow them to attach for 24 hours. [13] 2. Treat the cells with serial dilutions of this compound (e.g., 0.1 to 500 µM) for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

-

After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. [12] 4. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).

-

Data Interpretation and Future Directions

The primary output from the initial screening assays will be IC₅₀ values. This quantitative data should be tabulated for clear comparison across different assays and cell lines.

Table for Hypothetical Data Summary:

| Assay | Target | Positive Control IC₅₀ (µM) | This compound IC₅₀ (µM) |

| Anti-inflammatory | COX-1 | 0.5 (Indomethacin) | >100 |

| COX-2 | 1.2 (Celecoxib) | 5.8 | |

| NO Production (RAW 264.7) | 25 (L-NAME) | 12.3 | |

| Antioxidant | DPPH Scavenging | 8.5 (Ascorbic Acid) | 15.2 |

| Enzyme Inhibition | Mushroom Tyrosinase | 18.0 (Kojic Acid) | 9.7 |

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.9 (Doxorubicin) | 22.5 |

| HCT116 (Colon Cancer) | 1.1 (Doxorubicin) | 31.0 | |

| MRC-5 (Normal Lung) | 15.0 (Doxorubicin) | >100 |

Future Directions:

-

Lead Optimization: If promising activity is observed, structure-activity relationship (SAR) studies should be initiated. This involves synthesizing analogs to improve potency and selectivity.

-

Mechanism of Action: For hits in the anticancer screen, further studies into the mechanism (e.g., cell cycle analysis, apoptosis assays, Western blotting for key signaling proteins) are crucial. For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). [11]* In Vivo Studies: Promising candidates should be advanced to animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models) to assess efficacy and safety. [6][14]* ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical for determining the drug-like potential of the compound.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest. By leveraging the known biological activities of the broader nicotinic acid derivative class, we have constructed a strong, evidence-based rationale for its investigation as a potential anti-inflammatory, antioxidant, and anticancer agent. The structural features of the compound are highly suggestive of these activities. The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Successful execution of these studies will elucidate the true therapeutic potential of this compound and could position it as a valuable lead compound for future drug development programs.

References

- Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. (2012). Journal of Agricultural and Food Chemistry.

- Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. (2012). Journal of Agricultural and Food Chemistry.

- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.

- Methyl 4 6 Dihydroxynicotin

- Electronic Supplementary Inform

- 4,6-Dihydroxynicotinic acid. CymitQuimica.

- Methyl 4,6-dihydroxynicotin

- Methyl nicotinate: Mechanism, Uses and Toxicity. (2025). ChemicalBook.

- 4,6-Dihydroxynicotinic acid. (2025). ChemicalBook.

- 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. (2014). Biological & Pharmaceutical Bulletin.

- 4,6-DIHYDROXYNICOTINIC ACID. Gsrs.

- Synthesis and antinociceptive activity of methyl nicotinate. (2025).

- Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Compar

- In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Heliyon.

- Methyl 4,6-dihydroxynicotin

- Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules.

- Targeting CDK4/6 in Cancer: Molecular Docking and Cytotoxic Evaluation of Thottea siliquosa Root Extract. MDPI.

- Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure.

- Natural Mimetic 4,6-dihydroxyaurone Derivatives as Tyrosinase Inhibitors: Design, Synthesis, and Biological Evalu

- Methyl Nicotin

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Chemistry.

- Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025).

- Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. (2024). ChemMedChem.

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Pharmacological Reports.

- Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules.

- 6-Hydroxynicotinic acid. PubChem.

- 4-Hydroxynicotinic acid. PubChem.

- Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate.

- Bioactive compound and their biological activity.

- Biological Activities of Lichen-Derived Monoarom

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- 2,4-Dihydroxy-6-methylnicotinic acid. PubChem.

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. Natural Mimetic 4,6-Dihydroxyaurone Derivatives as Tyrosinase Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Therapeutic Applications of Methyl 4,6-dihydroxynicotinate: A Technical Guide for Drug Discovery Professionals

Abstract